![molecular formula C27H28N4O2 B2598564 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine CAS No. 1252921-44-0](/img/structure/B2598564.png)
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine
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Overview
Description
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine is a useful research compound. Its molecular formula is C27H28N4O2 and its molecular weight is 440.547. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of various derivatives incorporating the piperazine unit, including those related to "1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine", has been widely explored. These studies involve the development of novel compounds intended for antimicrobial, anticonvulsant, and anticancer activities, providing foundational knowledge for further modifications and applications in medicinal chemistry (Bektaş et al., 2007) (Kumara et al., 2017).
Biological Activities
Antimicrobial Activity
- Various derivatives have been synthesized and evaluated for their antimicrobial potential. Some compounds exhibited significant antibacterial and antifungal activities, highlighting the therapeutic potential of this chemical scaffold (Raju, 2015).
Anticancer Activity
- Research into the anticancer properties of derivatives has shown promising in vitro activities against various cancer cell lines. These findings suggest the potential for developing novel anticancer agents based on this compound (Lv et al., 2019).
Anticonvulsant Activity
- Studies have also focused on the anticonvulsant activity of piperazine derivatives, with several compounds demonstrating significant effects in models of seizures. These results indicate the potential application of these compounds in the treatment of epilepsy (Harish et al., 2014).
Molecular Docking and Mechanistic Studies
- Molecular docking studies have been conducted to explore the interaction of these compounds with biological targets, providing insights into the molecular basis of their activities. These studies aid in the design of more potent derivatives by understanding the key interactions responsible for their biological effects (Mermer et al., 2019).
Mechanism of Action
Target of Action
The compound “1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine” is a complex molecule that contains several functional groups, including a 1,2,4-oxadiazole ring and a piperazine ring. Compounds containing these functional groups are known to exhibit a broad spectrum of biological activities . .
Mode of Action
The mode of action of “1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine” would depend on its specific targets. Generally, compounds with these functional groups can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity .
Biochemical Pathways
Without specific information, it’s challenging to summarize the affected pathways and their downstream effects for “1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine”. Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Result of Action
The molecular and cellular effects of “1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine” would depend on its mode of action and the specific biochemical pathways it affects. These could range from changes in cell signaling and gene expression to cell death .
properties
IUPAC Name |
5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-21-7-5-6-10-25(21)31-17-15-30(16-18-31)19-26-28-27(29-33-26)23-11-13-24(14-12-23)32-20-22-8-3-2-4-9-22/h2-14H,15-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZIBWLZBWFIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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